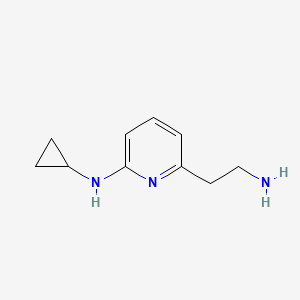

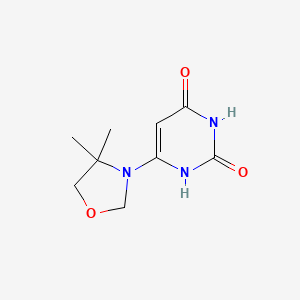

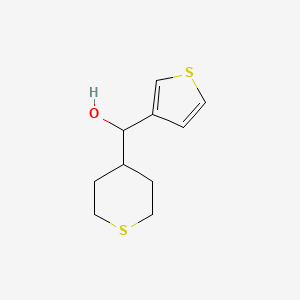

![molecular formula C12H17N5 B1481559 1-(cyclobutylméthyl)-6-méthyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide CAS No. 2098026-10-7](/img/structure/B1481559.png)

1-(cyclobutylméthyl)-6-méthyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide

Vue d'ensemble

Description

Synthesis Analysis

The synthetic pathway for CPI-1205 involves several steps. While I don’t have the exact details here, it’s likely that chemists have developed a route to synthesize this compound. Researchers may have explored various reaction conditions, reagents, and purification methods to obtain CPI-1205 in sufficient quantities for further study. Further investigation into relevant papers would provide specific synthetic details .

Molecular Structure Analysis

CPI-1205’s molecular structure consists of an imidazo[1,2-b]pyrazole core with a cyclobutylmethyl substituent at one position and a carboximidamide group at another. The arrangement of atoms and functional groups determines its biological activity. Computational studies and spectroscopic techniques (such as NMR and X-ray crystallography) would shed light on its precise structure .

Chemical Reactions Analysis

Understanding how CPI-1205 interacts with other molecules is crucial. Researchers might have investigated its reactivity with various nucleophiles, electrophiles, and catalysts. Additionally, stability studies under different conditions (pH, temperature, etc.) would provide insights into its behavior. Literature reviews would reveal specific chemical reactions involving CPI-1205 .

Applications De Recherche Scientifique

Oncologie: Traitement de la leucémie

Les dérivés de l'imidazo[1,2-b]pyrazole se sont avérés prometteurs dans le traitement de la leucémie. Ils induisent l'apoptose dans les cellules leucémiques humaines à des concentrations nanomolaires, ce qui est significatif étant donné le faible taux de survie globale chez les adultes atteints de leucémie . L'optimisation de ces composés par des études de relation structure-activité a conduit à l'identification de composés de tête possédant une activité cytotoxique puissante contre diverses lignées cellulaires leucémiques.

Pharmacologie: Développement de médicaments

Les caractéristiques structurales des dérivés de l'imidazo[1,2-b]pyrazole en font des candidats adéquats pour le développement de médicaments. Leur capacité à interagir avec des cibles biologiques à faibles concentrations en fait des étalons de référence de haute qualité dans les tests pharmaceutiques . Cela contribue au développement de nouveaux agents thérapeutiques à efficacité accrue et toxicité réduite.

Mécanisme D'action

Target of action

Pyrazoles can interact with a variety of targets, including estrogen receptors and alcohol dehydrogenase . The specific targets of “1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide” would depend on its specific structure and functional groups.

Mode of action

The mode of action would depend on the specific targets of “1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide”. For example, if it targets estrogen receptors, it might act as an agonist or antagonist, modulating the activity of these receptors .

Analyse Biochimique

Cellular Effects

The effects of 1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in certain leukemia cell lines, indicating its potential as an anti-cancer agent . Additionally, it may affect cell proliferation, differentiation, and survival, depending on the cell type and context. Understanding these cellular effects is essential for evaluating the compound’s potential therapeutic benefits and risks.

Molecular Mechanism

The molecular mechanism of action of 1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide involves several key processes. At the molecular level, this compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it may inhibit enzymes involved in DNA replication or repair, thereby affecting cell proliferation and survival. Additionally, it can alter gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are critical for understanding how the compound exerts its effects and for developing targeted therapeutic strategies .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide can change over time. Studies have shown that this compound is relatively stable under certain conditions, but it may degrade over time, leading to changes in its activity and potency. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have lasting impacts on cell behavior and health. Understanding these temporal effects is important for optimizing the use of this compound in research and therapeutic applications .

Metabolic Pathways

1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it may inhibit enzymes involved in glycolysis or the citric acid cycle, leading to changes in energy production and cellular metabolism. These interactions can have significant effects on cell function and health, highlighting the importance of understanding the compound’s role in metabolic pathways .

Subcellular Localization

The subcellular localization of 1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide can influence its activity and function. This compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA or transcription factors, or to the mitochondria, where it can affect energy production and apoptosis. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications .

Propriétés

IUPAC Name |

1-(cyclobutylmethyl)-6-methylimidazo[1,2-b]pyrazole-7-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5/c1-8-10(11(13)14)12-16(5-6-17(12)15-8)7-9-3-2-4-9/h5-6,9H,2-4,7H2,1H3,(H3,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VADIJGNULQZMQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=CN(C2=C1C(=N)N)CC3CCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

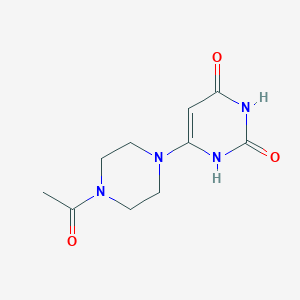

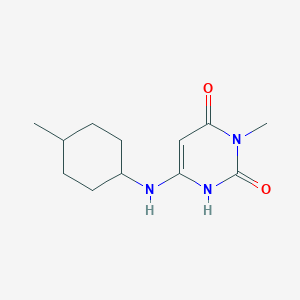

![1-(1,3-dihydroxy-2-methylpropan-2-yl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1481478.png)

![2-(2-oxo-4-thioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)propanamide](/img/structure/B1481479.png)